5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide
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Overview
Description
5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide is a synthetic organic compound characterized by its complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes dichlorophenoxy and dimethoxyphenyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxy methanol. This intermediate is then reacted with 3,5-dimethoxyaniline to produce the desired furamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furamides with various functional groups.
Scientific Research Applications
5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenoxy and dimethoxyphenyl groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-Dichlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide
- 5-[(2,4-Dichlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide stands out due to its specific combination of dichlorophenoxy and dimethoxyphenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of bioactive compounds or specialty chemicals.
Properties
Molecular Formula |
C20H17Cl2NO5 |
---|---|
Molecular Weight |
422.3g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2NO5/c1-25-15-8-13(9-16(10-15)26-2)23-20(24)19-6-4-14(28-19)11-27-18-5-3-12(21)7-17(18)22/h3-10H,11H2,1-2H3,(H,23,24) |
InChI Key |
ZVSHSGKFNGTNII-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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